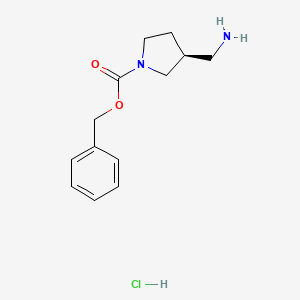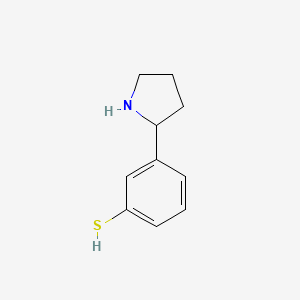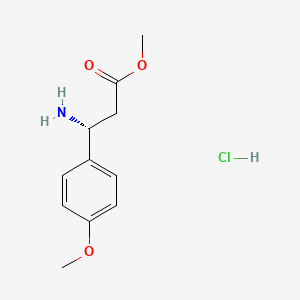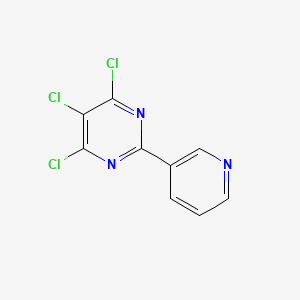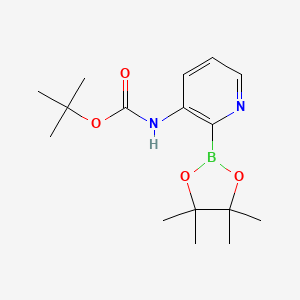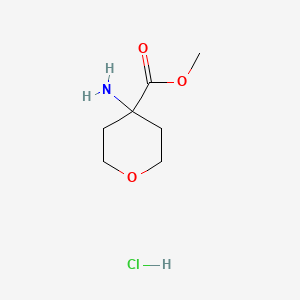
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is a solid substance and its CAS Number is 184698-41-7 . The InChI key for this compound is AZFBPYNPITWILD-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” can be represented by the SMILES stringNC1(C(OC)=O)CCOCC1.Cl . This compound has a molecular weight of 195.64 g/mol . Physical And Chemical Properties Analysis
“Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 195.64 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 2 rotatable bonds .Aplicaciones Científicas De Investigación
Xylan Derivatives and Biopolymer Applications
Research on xylan derivatives, for instance, demonstrates the potential of chemical modifications to produce biopolymer ethers and esters with specific properties. These modifications are influenced by functional groups, substitution degrees, and patterns, which can lead to novel applications such as drug delivery systems, paper strength additives, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Synthesis of Heterocyclic Compounds
Another area of application is in the synthesis of heterocyclic compounds. The pyranopyrimidine core, for example, is a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the use of diversified hybrid catalysts, suggesting the potential for similar approaches in synthesizing related compounds, including those involving "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride" (Parmar, Vala, & Patel, 2023).
Antioxidant Properties and Radical Scavengers
Chromones and their derivatives, including structures related to "Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride", have been studied for their antioxidant properties. These compounds are naturally present in the human diet and exhibit physiological activities such as anti-inflammatory, antidiabetic, and anticancer effects, which are thought to be linked to their antioxidant capabilities (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthetic and Medicinal Perspectives of Methyl Linked Pyrazoles
Further investigation into pyrazoles, an important class of the azole family, has found applications in various fields, especially medicinal chemistry. Methyl substituted pyrazoles, similar in reactive nature to the compound , exhibit a wide spectrum of biological activities. This underscores the compound's potential in medicinal scaffold developments (Sharma, Singh, Singh, Kataria, & Kumar, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-aminooxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBPEQYIQVYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride | |
CAS RN |
199330-66-0 | |
| Record name | methyl 4-aminooxane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

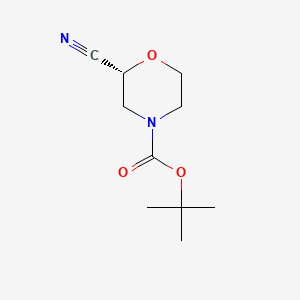
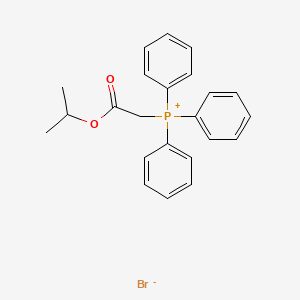
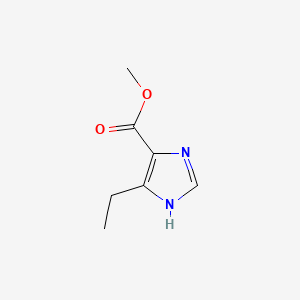
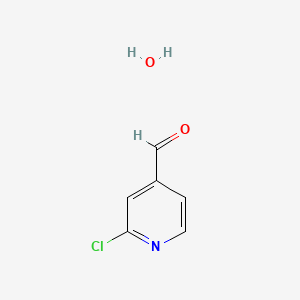
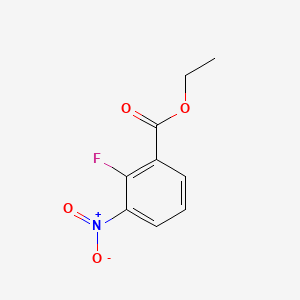
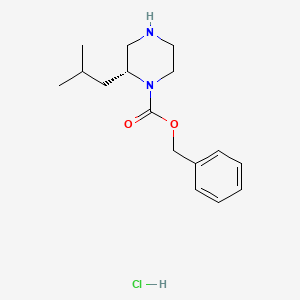
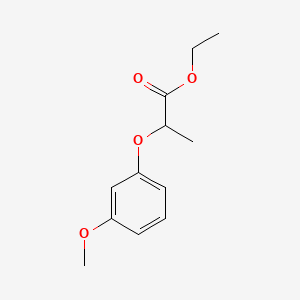
![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)
